![molecular formula C4H2I2N2 B1310669 2,4-Diiodopyrimidine CAS No. 262353-34-4](/img/structure/B1310669.png)
2,4-Diiodopyrimidine
Overview
Description
2,4-Diiodopyrimidine is a pyrimidine derivative that contains two iodine atoms attached to the carbon atoms in the 2 and 4 positions . It has a molecular formula of C4H2I2N2 .
Molecular Structure Analysis
The molecular structure of 2,4-Diiodopyrimidine consists of a pyrimidine ring with iodine atoms attached at the 2 and 4 positions . The molecular weight is 331.88 g/mol . The InChI code is 1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H
.
Physical And Chemical Properties Analysis
2,4-Diiodopyrimidine is a pale-yellow to yellow solid . It has a molecular weight of 331.88 g/mol . The compound has a topological polar surface area of 25.8 Ų .
Scientific Research Applications
Biochemistry: Nucleotide Analogue Synthesis
2,4-Diiodopyrimidine is utilized in biochemistry for the synthesis of nucleotide analogues. These analogues are crucial for studying DNA replication and repair mechanisms. By substituting natural nucleotides with these analogues, researchers can trace and understand the dynamic processes of genetic material .
Pharmaceuticals: Drug Design and Development
In pharmaceuticals, 2,4-Diiodopyrimidine serves as a key intermediate in the synthesis of various drugs. Its structure is integral to the development of new therapeutic agents, particularly in the creation of pyrimidine derivatives that show promise in treating diseases like cancer .
Chemical Synthesis: Building Block for Heterocyclic Compounds
This compound is a valuable building block in chemical synthesis. It’s used to construct complex heterocyclic compounds that have diverse applications, ranging from agriculture to materials science. Its reactivity with other organic molecules opens up pathways to synthesize a wide array of chemical entities .
Material Science: Organic Semiconductors
In material science, 2,4-Diiodopyrimidine is explored for its potential use in organic semiconductors. Its electronic properties make it suitable for creating components in solar cells and light-emitting diodes (LEDs), contributing to the advancement of sustainable energy technologies .
Analytical Chemistry: Chromatography Standards
Analytical chemists use 2,4-Diiodopyrimidine as a standard in chromatography to calibrate instruments and ensure the accuracy of analytical results. Its well-defined properties help in the precise measurement of other substances in complex mixtures .
Environmental Applications: Enzyme Discovery
Lastly, 2,4-Diiodopyrimidine may play a role in environmental applications, particularly in enzyme discovery within natural microbial communities. Its structural features can be used to identify and characterize novel enzymes that have potential biotechnological applications in bioremediation and bioconversion processes .
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Diiodopyrimidine and its derivatives are known to target protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, 2,4-Diiodopyrimidine can exert its biological effects.
Mode of Action
It is known that pyrimidine derivatives, including 2,4-diiodopyrimidine, exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition disrupts the normal functioning of the cell, leading to controlled cell growth and metabolism .
Biochemical Pathways
This inhibition can disrupt cellular energy production, leading to cell death
Pharmacokinetics
It is known that the compound has a molecular weight of 33188 , which may influence its bioavailability and distribution within the body
Result of Action
The result of 2,4-Diiodopyrimidine’s action is the inhibition of protein kinases, leading to controlled cell growth and metabolism . This can have potential anticancer effects, as uncontrolled cell growth is a hallmark of cancer.
properties
IUPAC Name |
2,4-diiodopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKYCEXJWCVTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459252 | |
Record name | 2,4-diiodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diiodopyrimidine | |
CAS RN |
262353-34-4 | |
Record name | 2,4-Diiodopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262353-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-diiodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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